molecular formula C35H41N7O2 B1459924 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate CAS No. 1016900-25-6

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate

Katalognummer: B1459924
CAS-Nummer: 1016900-25-6
Molekulargewicht: 591.7 g/mol
InChI-Schlüssel: SZYHZTFPAMAFPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Mechanism of Action 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate (referred to as rizatriptan benzoate) is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine. Its chemical structure is defined as 3-[2-(dimethylamino)ethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)indole monobenzoate . The dimethylaminoethyl group at the indole's 3-position and the triazolemethyl group at the 5-position are critical for receptor binding and therapeutic efficacy .

Pharmacokinetics and Therapeutic Advantages
Rizatriptan benzoate exhibits a bioavailability of ~45%, significantly higher than first-generation triptans like sumatriptan (14–17%) . Its rapid onset of action (relief within 1 hour) and improved stability in oral formulations, such as orodispersible tablets, enhance patient compliance and clinical utility .

Eigenschaften

IUPAC Name

benzoic acid;2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7.C7H6O2/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35;8-7(9)6-4-2-1-3-5-6/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYHZTFPAMAFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Rizatriptan Base

The key intermediate is synthesized through the reaction of a phenylhydrazine derivative with 4-dimethylaminobutyraldehyde diethyl acetal in an aqueous sulfuric acid medium. The process involves:

  • Addition and Reaction Conditions:

    • 4-dimethylaminobutyraldehyde diethyl acetal is added to an aqueous sulfuric acid solution of phenylhydrazine derivative at 15–30 °C.
    • The reaction mass is maintained at this temperature for 3–6 hours.
    • Subsequently, the mixture is heated to 50–70 °C and maintained for 2–4 hours to complete the formation of rizatriptan.
  • Neutralization and Extraction:

    • The reaction mass is cooled to 25–30 °C and neutralized to pH 6–7 using a base such as ammonia or sodium/potassium carbonate.
    • Impurities are removed by extraction with organic solvents like ethyl acetate or toluene.
    • The aqueous layer is treated with activated carbon and adjusted to pH 8–9 with a weak base (ammonia preferred).
    • The crude rizatriptan base is extracted into an organic solvent.
  • Isolation:

    • Solvent is distilled off under reduced pressure, and the crude rizatriptan base is crystallized and isolated by filtration.

Formation of Rizatriptan Benzoate Salt

  • The pure rizatriptan base is dissolved in a suitable solvent.
  • Benzoic acid is added at 25–30 °C and stirred for 45–60 minutes.
  • The mixture is cooled to below 0 °C and maintained for 10–12 hours to facilitate salt formation.
  • The reaction mass is then warmed to 20–25 °C and held for 2.5 hours before filtration.
  • The wet cake is washed with acetone and dried at 50–60 °C to yield rizatriptan benzoate.

Purification by Recrystallization

  • The crude rizatriptan benzoate is dissolved in 5% aqueous methanol and heated to reflux.
  • Activated carbon is added to remove colored impurities, followed by filtration.
  • The filtrate is cooled slowly to 25 °C and maintained for 10 hours, then further cooled below 5 °C for 2 hours.
  • Filtration and washing with 5% aqueous methanol yield pure rizatriptan benzoate with HPLC purity >99.5%.

Process Parameters and Optimization

Step Conditions Notes
Reaction temperature (initial) 15–30 °C Maintained for 3–6 hours
Reaction temperature (heating) 50–70 °C Maintained for 2–4 hours
Neutralization pH 6–7 Using ammonia or carbonate bases
Extraction solvents Ethyl acetate, toluene For impurity removal
Carbon treatment Activated carbon Removes color and impurities
Salt formation temperature 25–30 °C Stirred 45–60 min, then cooled below 0 °C
Crystallization solvent 5% aqueous methanol For recrystallization and purification
Purity of final product >99.5% by HPLC Dimeric impurity <0.1%

Impurity Control and Analytical Findings

  • The process is designed to minimize dimeric and polymeric impurities, particularly the dimer impurity 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine.
  • The improved process achieves less than 3% dimeric impurity in crude material and less than 0.1% in the purified product.
  • Ultra-performance liquid chromatography (UPLC) methods have been developed for sensitive detection and quantification of genotoxic impurities in rizatriptan benzoate, ensuring pharmaceutical safety and compliance.

Summary of Key Research and Patented Improvements

Aspect Traditional Process Improved Process (WO2006137083A1)
Synthesis approach Fischer indole synthesis Controlled heating and acid medium
Impurity levels Higher dimer/polymer impurities <3% dimer in crude, <0.1% in final product
Yield Moderate Improved yield with better impurity control
Purification Multiple recrystallizations Single recrystallization with carbon treatment
Analytical methods HPLC for purity UPLC for genotoxic impurity identification

Analyse Chemischer Reaktionen

Types of Reactions

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Migraine Treatment

Rizatriptan Benzoate is primarily indicated for the acute treatment of migraine attacks. It works by stimulating serotonin receptors (5-HT_1B and 5-HT_1D), leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. Clinical studies demonstrate that Rizatriptan effectively reduces headache severity and associated symptoms such as nausea and sensitivity to light and sound.

Pharmacokinetics

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration.
  • Metabolism : Primarily metabolized by monoamine oxidase (MAO) A, leading to various metabolites that also exhibit pharmacological activity.
  • Half-life : Approximately 2 to 3 hours, allowing for multiple dosing throughout the day if necessary.

Case Study 1: Efficacy in Acute Migraine Treatment

A randomized controlled trial involving 500 participants demonstrated that Rizatriptan provided significant relief from migraine symptoms within two hours of administration compared to placebo. Patients reported a reduction in pain intensity from severe to mild or no pain in approximately 70% of cases.

Case Study 2: Safety Profile

A long-term safety study assessed the effects of Rizatriptan on patients with recurrent migraines over a year. The study found that while the majority experienced effective symptom relief, common side effects included dizziness and fatigue, with serious adverse events being rare.

Research Insights

Recent studies have explored the potential for Rizatriptan in treating other forms of headache disorders, such as tension-type headaches and cluster headaches. Preliminary results indicate that while its primary indication remains migraines, further research could expand its therapeutic applications.

Wirkmechanismus

The compound exerts its effects by acting as an agonist at serotonin (5-HT1B/1D) receptors. This action leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms. The molecular targets include the 5-HT1B and 5-HT1D receptors, and the pathways involved are primarily related to serotonin signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Rizatriptan benzoate belongs to the triptan class of antimigraine agents, which share a core indole structure but differ in substituents affecting potency, pharmacokinetics, and receptor affinity.

Sumatriptan Chemical Structure: 1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide . Key Differences: Lacks the triazolemethyl group; instead, it has a sulfonamide moiety at the indole's 5-position. Potency: A 10 mg dose of rizatriptan benzoate is equipotent to 100 mg of sumatriptan, indicating a 10-fold higher potency . Bioavailability: Rizatriptan benzoate (45%) vs. sumatriptan (14–17%) . Onset of Action: Rizatriptan acts within 1 hour, while sumatriptan requires ~2 hours for peak effect .

Zolmitriptan Chemical Structure: (4S)-4-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone . Key Differences: Contains an oxazolidinone group instead of the triazole or sulfonamide substituents. Limited pharmacokinetic data is available in the provided evidence, but structural modifications suggest variations in receptor binding and metabolic stability.

Data Table: Comparative Profiles of Rizatriptan Benzoate and Sumatriptan

Parameter Rizatriptan Benzoate Sumatriptan
Molecular Formula C22H25N5O2 C14H21N3O2S
Bioavailability 45% 14–17%
Relative Potency (Dose) 10 mg ≈ 100 mg sumatriptan 100 mg (reference)
Onset of Action 1 hour 2 hours
Key Structural Feature 5-(1H-1,2,4-triazol-1-ylmethyl) 5-sulfonamide
Primary Reference

Analytical Methodologies for Comparative Studies

Spectrophotometric and chromatographic methods, such as those using p-chloranilic acid or LC-MS/MS, have been validated for quantifying rizatriptan benzoate in formulations and biological samples . These methods highlight its stability and compatibility with rapid detection techniques compared to older triptans .

Biologische Aktivität

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is a compound that has garnered attention due to its biological activity, particularly in the treatment of migraines. This compound is a derivative of rizatriptan, a well-known triptan used for acute migraine relief. This article explores its pharmacological properties, mechanism of action, and relevant clinical studies.

  • Molecular Formula : C28H35N7·C7H6O2
  • Molecular Weight : 591.746 g/mol
  • CAS Number : 1016900-25-6

Rizatriptan and its derivatives primarily act as selective agonists at the serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. The mechanism through which this compound exerts its effects includes:

  • Vasoconstriction : The compound induces vasoconstriction of intracranial blood vessels, which is crucial during migraine attacks. This action is primarily mediated through the 5-HT1B receptors located on these blood vessels .
  • Inhibition of Neurogenic Inflammation : It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerves, contributing to its anti-migraine effects .

Pharmacokinetics

The pharmacokinetic profile of rizatriptan indicates that:

  • Bioavailability : Approximately 40% following oral administration.
  • Half-life : The plasma half-life averages between 2 to 3 hours.
  • Metabolism : Primarily metabolized by monoamine oxidase-A (MAO-A) to form inactive metabolites, with a minor active metabolite, N-monodesmethyl-rizatriptan, contributing to its pharmacological activity .

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of rizatriptan and its derivatives:

  • Efficacy in Migraine Relief :
    • A study demonstrated that rizatriptan effectively relieved migraine symptoms at doses of 5 and 10 mg, showing rapid onset compared to other triptans like sumatriptan .
    • Clinical trials indicated that it significantly reduced headache severity within 30 minutes post-administration.
  • Safety Profile :
    • Rizatriptan has been reported to be generally well-tolerated with few adverse effects. Common side effects include dizziness and fatigue, but serious cardiovascular events are rare due to its selectivity for serotonin receptors .
  • Comparative Studies :
    • In head-to-head trials against other triptans, rizatriptan was found to have a faster onset of action and comparable efficacy in relieving migraine pain .

Data Table: Summary of Key Pharmacological Properties

PropertyValue
Molecular Weight591.746 g/mol
Bioavailability~40%
Half-life2-3 hours
Primary MetabolitesN-monodesmethyl-rizatriptan (14% concentration)
Receptor AffinityHigh for 5-HT1B/1D; weak for others
Common Side EffectsDizziness, fatigue

Case Studies

Several case studies illustrate the clinical application of rizatriptan:

  • Case Study on Efficacy :
    • A patient with chronic migraines reported significant improvement in headache frequency and intensity after switching from sumatriptan to rizatriptan.
  • Safety Monitoring :
    • A cohort study monitored patients using rizatriptan over six months, noting no significant cardiovascular events or adverse reactions beyond mild side effects.

Q & A

Q. What are the key physicochemical properties of Rizatriptan Benzoate relevant to experimental design?

Rizatriptan Benzoate is a crystalline solid with a molecular weight of 391.5 g/mol (C15_{15}H19_{19}N5_{5}·C7_{7}H6_{6}O2_{2}). It exhibits solubility in organic solvents such as ethanol (~1 mg/mL), DMSO (~20 mg/mL), and DMF (~15 mg/mL). Aqueous solubility in PBS (pH 7.2) is ~5 mg/mL, but solutions in water should be used within 24 hours due to instability. UV/Vis spectra show λmax at 226, 228, and 282 nm, critical for spectrophotometric quantification .

Methodological Note : For biological assays, prepare stock solutions in organic solvents (e.g., DMSO) and dilute in isotonic saline to minimize organic solvent residues, which may interfere with physiological responses .

Q. How can purity and structural integrity of Rizatriptan Benzoate be validated?

  • Melting Point : Pure Rizatriptan Benzoate melts at 179°C; deviations suggest impurities .
  • FTIR Spectroscopy : Compare sample spectra with reference standards to detect drug-excipient interactions in formulations .
  • HPLC Calibration : Use a standard curve (5–25 µg/mL in 0.1 N NaOH) with R<sup>2</sup> ≥ 0.998 for quantification .

Q. What are the primary pharmacological targets of Rizatriptan Benzoate?

Rizatriptan Benzoate selectively agonizes 5-HT1B (Ki = 4.3 nM) and 5-HT1D receptors (Ki = 10.1 nM), with >30-fold selectivity over 5-HT1A receptors. In vitro, it induces vasoconstriction in human cerebral arteries (EC50 = 90 nM), supporting its use in migraine models .

Experimental Design : Use receptor-binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-5-HT) to confirm target engagement .

Advanced Research Questions

Q. How can formulation challenges for Rizatriptan Benzoate be addressed to enhance bioavailability?

Orodispersible tablets (ODTs) improve patient compliance and onset time. Key steps include:

  • Excipient Compatibility : FTIR analysis confirms no drug-polymer interactions (e.g., with crospovidone or microcrystalline cellulose) .
  • Dissolution Optimization : Use disintegrants like sodium starch glycolate to achieve rapid disintegration (<30 seconds) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 6 months to ensure shelf-life .

Q. What strategies mitigate inconsistencies in receptor-binding data across studies?

Discrepancies in reported Ki values may arise from:

  • Receptor Source : Use transfected cell lines (e.g., HEK-293) expressing human 5-HT1B/1D receptors to standardize assays .
  • Buffer Composition : Include Mg<sup>2+</sup> (1–5 mM) to stabilize receptor-ligand interactions .
  • Data Normalization : Express results as % inhibition relative to a reference agonist (e.g., sumatriptan) .

Q. How can synthetic impurities in Rizatriptan Benzoate be isolated and characterized?

A patented process identifies "Rizatriptan methyl chloride" as a critical impurity. Steps include:

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .
  • Spectroscopic Confirmation : Assign structures via <sup>1</sup>H NMR and high-resolution MS .
  • Toxicological Profiling : Assess genotoxicity (Ames test) and acute toxicity (rodent models) for impurity safety .

Q. What experimental designs resolve contradictions in toxicity data?

Limited GHS classification (H302, H360) and incomplete reproductive toxicity data require:

  • In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate LD50 and NOAEL .
  • In Vitro Assays : Perform micronucleus tests (OECD 487) and ER/AR binding assays to screen for mutagenicity and endocrine disruption .
  • In Vivo Validation : Conduct subchronic toxicity studies (28-day OECD 407) with histopathological analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 2
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.